molecular formula C9H14ClNO2 B1482350 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one CAS No. 2098026-22-1

2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one

Cat. No. B1482350
CAS RN: 2098026-22-1
M. Wt: 203.66 g/mol
InChI Key: KMLYCGVVAGYZDW-UHFFFAOYSA-N
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Description

2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one, commonly referred to as 2-CHPE, is a chemical compound found in nature that has been used for a variety of scientific research purposes. 2-CHPE is a cyclic compound composed of six carbon atoms, two chlorine atoms, and five hydrogen atoms, and is classified as a heterocyclic compound. It has a molecular weight of 204.58 g/mol and a molar mass of 204.58 g/mol. 2-CHPE is a colorless solid at room temperature and is soluble in water, ethanol, and methanol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fused Polycyclic Ring Systems : A strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, which are integral to many natural products, was developed. This method involves the condensation of 2-hydroxybenzaldehydes with related compounds in the presence of TMSOTf, demonstrating a single-step approach for constructing complex cyclic architectures (Someswarao et al., 2018).

  • Crystal and Molecular Structure : The study of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one and its derivatives revealed insights into molecular and crystal structures, highlighting the unstable nature of certain forms and their transformation under specific conditions (Percino et al., 2006).

  • Electrooptic Film Fabrication : Research on pyrrole-pyridine-based chromophores, including related compounds, for electrooptic film fabrication underscores the influence of molecular architecture on film microstructure and optical/electrooptic responses. This has implications for advanced material sciences (Facchetti et al., 2006).

  • Synthesis of Pyridine Derivatives : A study on the synthesis of various pyridine derivatives from 2-chloro-5-(chloromethyl)-pyridine showcases moderate insecticidal and fungicidal activities of these compounds, indicating potential applications in agriculture and pest control (Zhu & Shi, 2011).

  • Osmium-Hexahydride Complex Reactions : The reaction of an osmium-hexahydride complex with related pyridine derivatives highlights the influence of the molecular structure on chemical reactions, which can be pivotal in catalysis and synthetic chemistry (Barrio et al., 2004).

Applications in Material Science and Catalysis

  • Metal-Amide Bond Studies : Investigations into metal-amide bonds involving similar compounds demonstrate unique molecular geometries and complex proton NMR spectra, which are crucial in materials science and coordination chemistry (Mulqi et al., 1982).

  • Co-crystals with Alkoxybenzoic Acids : The study of co-crystals of related compounds with alkoxybenzoic acids enhances the understanding of molecular interactions and crystallography, important for the development of new materials (Tabuchi et al., 2015).

  • Synthesis of Furopyridines : The synthesis of 1-aryl-substituted furopyridines from pyridoxal and polyfunctional phenols opens avenues in the development of biologically active compounds, with potential applications in pharmaceuticals and biochemistry (Kibardina et al., 2014).

  • Polyfunctional Pyridines Synthesis : The creation of novel polyfunctional pyridines through one-pot syntheses demonstrates advanced techniques in organic synthesis, which are essential for creating complex molecules for various applications (Latif et al., 2003).

  • Building-Blocks for Crown Ethers : Developing methods for synthesizing building blocks for functionalized crown ethers suggests significant applications in supramolecular chemistry and sensor development (Nawrozkij et al., 2014).

properties

IUPAC Name

1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-3-9(12)11-2-1-7-5-13-6-8(7)4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYCGVVAGYZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1COC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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